molecular formula C24H35N5O4 B010305 Cyclo(ornithyl)phenylalanyl-prolyl-valine CAS No. 107759-05-7

Cyclo(ornithyl)phenylalanyl-prolyl-valine

Cat. No. B010305
CAS RN: 107759-05-7
M. Wt: 457.6 g/mol
InChI Key: XGPNOHXLVFPQBI-OFURLBHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(ornithyl)phenylalanyl-prolyl-valine, also known as c[Orn-Phe-Pro-Val], is a cyclic peptide that has been studied for its potential therapeutic applications. This peptide has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of c[Orn-Phe-Pro-Val] is not fully understood, but it is believed to interact with specific receptors on the surface of cells. This interaction can trigger a cascade of signaling events that ultimately lead to the desired biological effect. Research has shown that c[Orn-Phe-Pro-Val] can interact with the CXCR4 receptor, which is involved in cell migration and proliferation.
Biochemical and Physiological Effects:
C[Orn-Phe-Pro-Val] has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, c[Orn-Phe-Pro-Val] has been shown to have antioxidant effects, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

C[Orn-Phe-Pro-Val] has several advantages for lab experiments. It is a small peptide, which makes it easy to synthesize and modify. It is also stable and can be stored for long periods of time. However, the cyclic structure of c[Orn-Phe-Pro-Val] can make it difficult to synthesize, and its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on c[Orn-Phe-Pro-Val]. One area of interest is the development of c[Orn-Phe-Pro-Val]-based drugs for the treatment of cancer and inflammatory diseases. Researchers are also interested in further understanding the mechanism of action of c[Orn-Phe-Pro-Val] and identifying other receptors it may interact with. Additionally, there is interest in developing new methods for synthesizing c[Orn-Phe-Pro-Val] and modifying its structure to enhance its therapeutic potential.
Conclusion:
In conclusion, c[Orn-Phe-Pro-Val] is a promising peptide with potential therapeutic applications. Its unique structure and mechanism of action make it a promising candidate for drug development. While there are challenges associated with synthesizing and studying c[Orn-Phe-Pro-Val], ongoing research is exploring its potential for treating cancer and inflammatory diseases, as well as identifying new receptors it may interact with.

Synthesis Methods

The synthesis of c[Orn-Phe-Pro-Val] involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method involves coupling amino acids one by one onto a solid support, followed by deprotection and cleavage to obtain the desired peptide. The synthesis of c[Orn-Phe-Pro-Val] can be challenging due to its cyclic structure, but modifications to the SPPS method have been developed to overcome this difficulty.

Scientific Research Applications

C[Orn-Phe-Pro-Val] has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that c[Orn-Phe-Pro-Val] can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

107759-05-7

Molecular Formula

C24H35N5O4

Molecular Weight

457.6 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-3-methyl-2-[(2-oxopiperidin-3-yl)amino]butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H35N5O4/c1-15(2)20(27-18-10-6-12-26-21(18)30)23(32)28-22(31)19-11-7-13-29(19)24(33)17(25)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20,27H,6-7,10-14,25H2,1-2H3,(H,26,30)(H,28,31,32)/t17-,18?,19+,20+/m1/s1

InChI Key

XGPNOHXLVFPQBI-OFURLBHNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)N)NC3CCCNC3=O

SMILES

CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N)NC3CCCNC3=O

Canonical SMILES

CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N)NC3CCCNC3=O

synonyms

cyclo(Orn)-Phe-Pro-Val
cyclo(ornithyl)phenylalanyl-prolyl-valine
Phe-Pro-Val-cyclo(Orn)

Origin of Product

United States

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